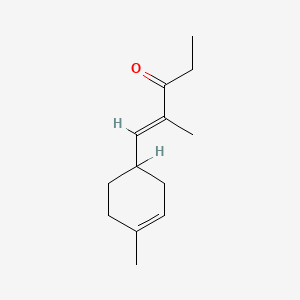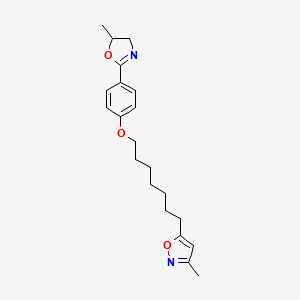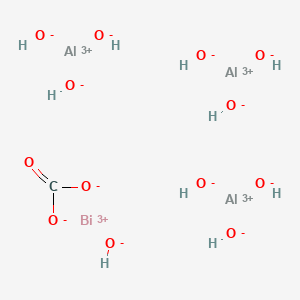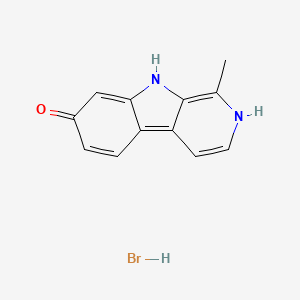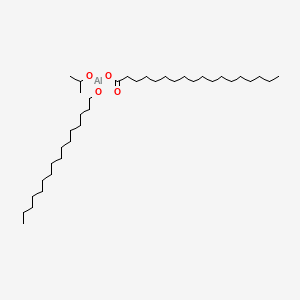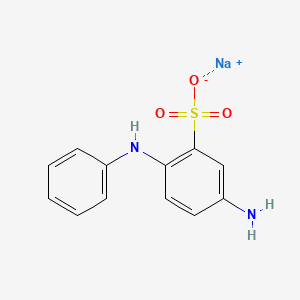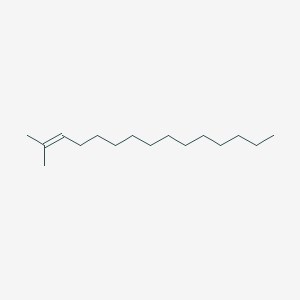
2-Methyl-2-pentadecene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-2-pentadecene is an organic compound with the molecular formula C16H32. It is a type of alkene, characterized by the presence of a double bond between two carbon atoms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Methyl-2-pentadecene can be synthesized through various methods, including the dehydration of alcohols and the dehydrohalogenation of alkyl halides. One common method involves the use of a strong acid, such as sulfuric acid, to dehydrate 2-methyl-2-pentadecanol, resulting in the formation of this compound .
Industrial Production Methods
In industrial settings, this compound is often produced through catalytic dehydrogenation of alkanes. This process involves the use of metal catalysts, such as platinum or palladium, under high temperatures and pressures to remove hydrogen atoms from the alkane, forming the desired alkene .
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-2-pentadecene undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and ozone (O3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include hydrogen gas (H2) in the presence of a metal catalyst.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous solution.
Reduction: Hydrogen gas (H2) with a platinum or palladium catalyst.
Substitution: Chlorine (Cl2) or bromine (Br2) in the presence of light or heat.
Major Products Formed
Oxidation: Formation of alcohols, ketones, or carboxylic acids.
Reduction: Formation of alkanes.
Substitution: Formation of halogenated alkenes.
Applications De Recherche Scientifique
2-Methyl-2-pentadecene has various applications in scientific research, including:
Chemistry: Used as a starting material for the synthesis of other organic compounds.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Used in the production of polymers, lubricants, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Methyl-2-pentadecene involves its interaction with various molecular targets and pathways. As an alkene, it can undergo addition reactions with electrophiles, leading to the formation of new chemical bonds. The double bond in the compound makes it reactive towards various reagents, allowing it to participate in a wide range of chemical reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methylpentadecane: An alkane with a similar carbon chain length but lacking the double bond.
1-Pentadecene: An alkene with a double bond at a different position in the carbon chain.
2-Methyl-1-pentadecene: An isomer with the double bond at the first carbon position.
Uniqueness
2-Methyl-2-pentadecene is unique due to its specific structure, which includes a double bond at the second carbon position. This structural feature imparts distinct chemical reactivity and properties compared to its isomers and other similar compounds .
Propriétés
Numéro CAS |
70872-68-3 |
|---|---|
Formule moléculaire |
C16H32 |
Poids moléculaire |
224.42 g/mol |
Nom IUPAC |
2-methylpentadec-2-ene |
InChI |
InChI=1S/C16H32/c1-4-5-6-7-8-9-10-11-12-13-14-15-16(2)3/h15H,4-14H2,1-3H3 |
Clé InChI |
XGTFGRHQZHQLOP-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCC=C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




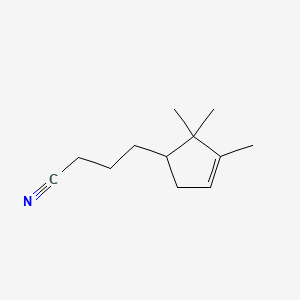
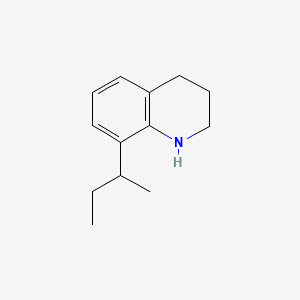
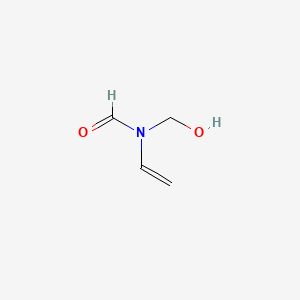
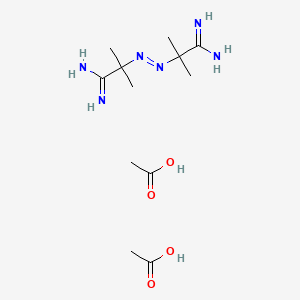
![2,2'-Methylenebis[4-tert-buty-6-sec-butylphenol]](/img/structure/B12668430.png)
![4-[6-[6-(6-methyl-1,3-benzothiazol-2-yl)-1,3-benzothiazol-2-yl]-1,3-benzothiazol-2-yl]aniline](/img/structure/B12668441.png)
